Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate: is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate typically involves the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with methyl 2-mercaptopropionate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate has shown potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens.
Medicine: The compound and its derivatives are being investigated for their therapeutic properties. They may have applications in the treatment of infections, inflammation, and other medical conditions.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its antimicrobial and therapeutic effects.
Comparison with Similar Compounds
Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Methyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Methyl 2-((1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Uniqueness: Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate stands out due to its specific structural features, such as the presence of the isopropyl group, which can influence its reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
methyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-6(2)10-13-14-11(19-10)12-9(16)7(3)18-5-8(15)17-4/h6-7H,5H2,1-4H3,(H,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHBDQQUCGZNMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.